

Spectroscopic Analysis of 3-Amino-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-2-methylpyridine

Cat. No.: B1201488

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Amino-2-methylpyridine**, a significant heterocyclic amine in medicinal and chemical research. This document details available experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into its structural characterization. Due to the limited availability of a complete public dataset for **3-Amino-2-methylpyridine**, this guide also incorporates comparative data from its isomer, 2-Amino-3-methylpyridine, to provide a thorough analytical perspective.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **3-Amino-2-methylpyridine** and its isomer.

Table 1: Mass Spectrometry (MS) Data for **3-Amino-2-methylpyridine**

Parameter	Value
Molecular Formula	C ₆ H ₈ N ₂
Molecular Weight	108.14 g/mol [1]
Ionization Method	Electron Ionization (EI)
m/z of Molecular Ion (M ⁺)	108 [2]
Second Highest m/z Peak	80 [2]
Third Highest m/z Peak	43 [2]

Table 2: Infrared (IR) Spectroscopy Data for 2-Amino-3-methylpyridine (Isomer)

Wavenumber (cm ⁻¹)	Interpretation
3450, 3320	N-H stretch (primary amine)
3050	C-H stretch (aromatic)
2920	C-H stretch (methyl)
1620	N-H bend (primary amine)
1590, 1470	C=C stretch (aromatic ring)
830, 780, 740	C-H bend (out-of-plane)

Note: This data is for the isomer 2-Amino-3-methylpyridine and is provided for comparative purposes. The IR spectrum of **3-Amino-2-methylpyridine** is expected to show similar characteristic peaks.

Table 3: ¹H NMR Spectroscopy Data for 2-Amino-3-methylpyridine (Isomer) in CDCl₃

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.93	d	1H	H-6
7.23	d	1H	H-4
6.58	t	1H	H-5
4.60	br s	2H	-NH ₂
2.09	s	3H	-CH ₃

Note: This data is for the isomer 2-Amino-3-methylpyridine and is provided for comparative purposes. The ¹H NMR spectrum of **3-Amino-2-methylpyridine** is expected to show a singlet for the methyl group, a broad singlet for the amine protons, and three distinct signals for the aromatic protons.

Table 4: ¹³C NMR Spectroscopy Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~155	C2
~145	C6
~138	C3
~122	C4
~120	C5
~20	-CH ₃

Note: This is a predicted ¹³C NMR spectrum for **3-Amino-2-methylpyridine** based on typical chemical shifts for substituted pyridines. Experimental data is not readily available.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Approximately 5-10 mg of **3-Amino-2-methylpyridine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is used for analysis.
- ^1H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^{13}C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

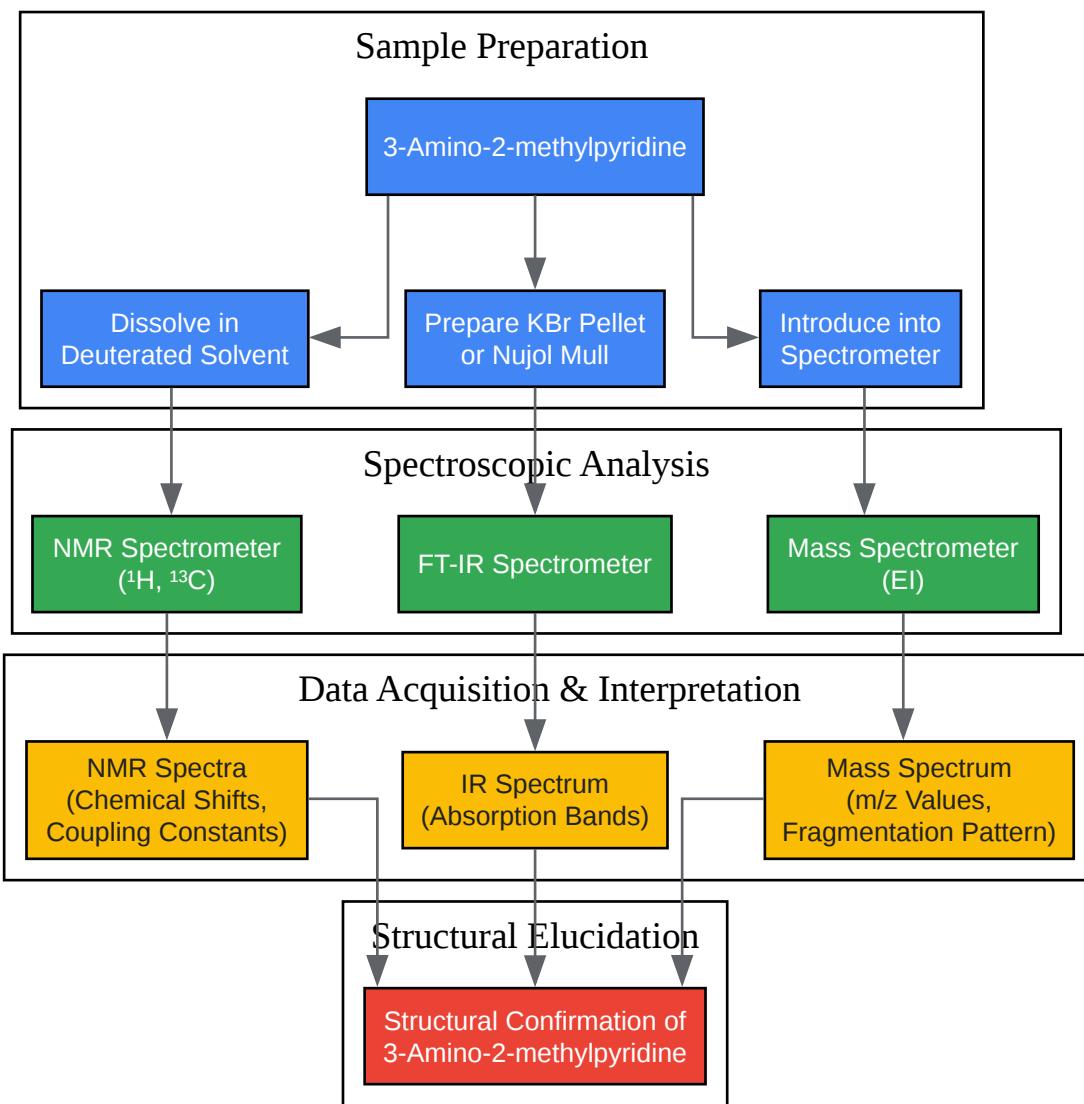
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of solid **3-Amino-2-methylpyridine** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
- Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Amino-2-methylpyridine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-アミノ-2-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Amino-2-methylpyridine | C6H8N2 | CID 572616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Amino-2-methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1201488#spectroscopic-data-of-3-amino-2-methylpyridine-nmr-ir-ms\]](https://www.benchchem.com/product/b1201488#spectroscopic-data-of-3-amino-2-methylpyridine-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com